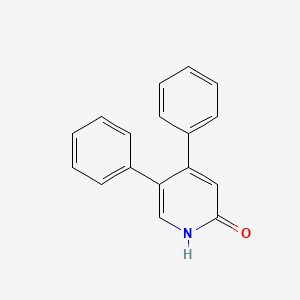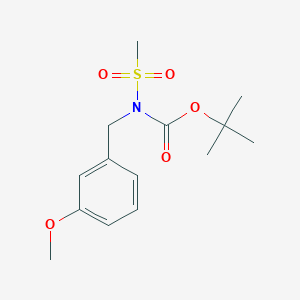
tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MBC is a carbamate derivative that has been shown to exhibit potent inhibitory activity against various enzymes, making it an important tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has been extensively used in scientific research due to its potent inhibitory activity against various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the metabolism of various drugs and toxins. Additionally, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Wirkmechanismus
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate exerts its inhibitory activity through the formation of a covalent bond with the active site of the target enzyme. This covalent bond is formed between the carbamate group of this compound and the hydroxyl group of the serine residue in the active site of the enzyme. This results in the inhibition of enzyme activity, which can have a wide range of effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic neurotransmission. This can have a wide range of effects on the body, including increased muscle contraction, increased heart rate, and increased glandular secretion. The inhibition of butyrylcholinesterase by this compound can lead to the accumulation of various drugs and toxins in the body, resulting in increased toxicity. The inhibition of carbonic anhydrase by this compound can lead to the accumulation of carbon dioxide in the body, resulting in acidosis.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has several advantages for use in lab experiments, including its high potency and selectivity for various enzymes. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research involving tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate, including the development of novel this compound analogs with improved potency and selectivity for specific enzymes. Additionally, this compound could be used as a tool for studying the role of various enzymes in disease states, as well as for the development of new therapeutic agents. Finally, this compound could be used in the development of new diagnostic assays for the detection of various diseases.
Synthesemethoden
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-methoxybenzyl chloride, followed by the reaction of the resulting intermediate with methylsulfonyl chloride. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder that is highly soluble in organic solvents.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-methoxyphenyl)methyl]-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15(21(5,17)18)10-11-7-6-8-12(9-11)19-4/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSISFLQVLLHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2909989.png)
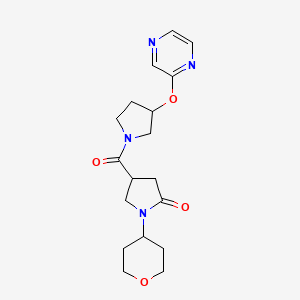

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2909992.png)
![7-chloro-N-(4-methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909993.png)
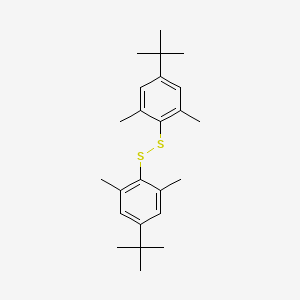
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909996.png)
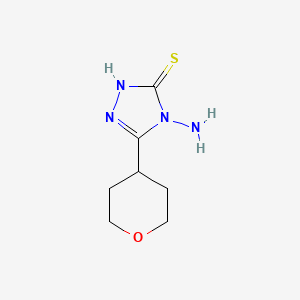
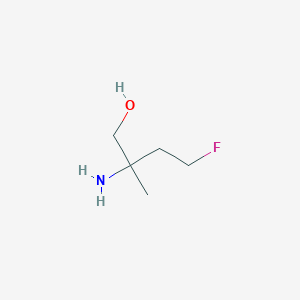
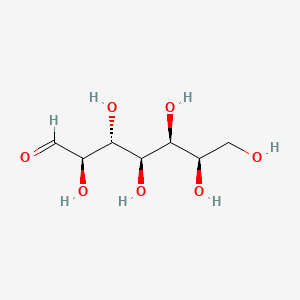
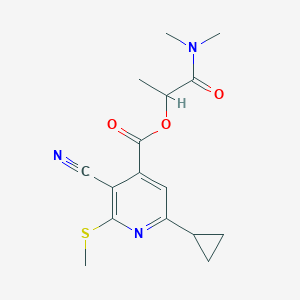
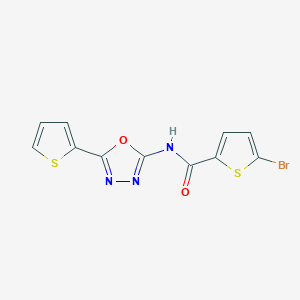
![N-[(3-bromophenyl)(cyano)methyl]-4-methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2910011.png)
